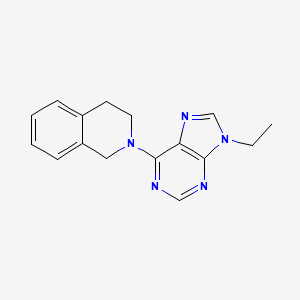
2-(9-ethyl-9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(9-ethyl-9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that combines a purine derivative with a tetrahydroisoquinoline structure
準備方法
The synthesis of 2-(9-ethyl-9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine derivative, followed by its coupling with a tetrahydroisoquinoline precursor. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and yield.
化学反応の分析
2-(9-ethyl-9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-(9-ethyl-9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions between purine derivatives and biological macromolecules.
Industry: It can be used in the production of specialized chemicals or materials.
作用機序
The mechanism of action of 2-(9-ethyl-9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
2-(9-ethyl-9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
2-(9-ethyl-9H-purin-6-yl)cyclopentanone: This compound has a cyclopentanone ring instead of a tetrahydroisoquinoline structure.
Ethyl (6-chloro-9H-purin-9-yl)acetate: This compound has a chloro group and an acetate ester instead of a tetrahydroisoquinoline structure.
The uniqueness of this compound lies in its combination of a purine derivative with a tetrahydroisoquinoline structure, which may confer specific biological activities and chemical properties not found in other similar compounds.
特性
分子式 |
C16H17N5 |
|---|---|
分子量 |
279.34 g/mol |
IUPAC名 |
2-(9-ethylpurin-6-yl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C16H17N5/c1-2-20-11-19-14-15(20)17-10-18-16(14)21-8-7-12-5-3-4-6-13(12)9-21/h3-6,10-11H,2,7-9H2,1H3 |
InChIキー |
LYZLBEUJKMRGQZ-UHFFFAOYSA-N |
正規SMILES |
CCN1C=NC2=C1N=CN=C2N3CCC4=CC=CC=C4C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-oxo-2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B15117755.png)
![3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B15117759.png)
![3-phenyl-6-{[1-(1H-1,2,4-triazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B15117772.png)
![Ethyl 4-{pyrido[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate](/img/structure/B15117774.png)
![3-{[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B15117782.png)
![4-Ethyl-3-methyl-6-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B15117801.png)
![1-(2-Methoxyphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine](/img/structure/B15117811.png)
![6-ethyl-5-fluoro-N-methyl-N-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B15117817.png)
![6-(1H-pyrazol-1-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]pyrimidin-4-amine](/img/structure/B15117818.png)
![3-(3-{[(6-Phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-2-carbonitrile](/img/structure/B15117821.png)
![4-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-6-ethyl-5-fluoropyrimidine](/img/structure/B15117826.png)
![2-(1-{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carbonyl}piperidin-4-yl)-1,8-naphthyridine](/img/structure/B15117832.png)
![1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine](/img/structure/B15117850.png)
![2-Methyl-4-(oxan-4-yl)-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15117855.png)
